molecular formula C13H25O7PS B009887 3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate CAS No. 19594-38-8

3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate

Cat. No. B009887
CAS RN: 19594-38-8
M. Wt: 356.37 g/mol
InChI Key: WESXDFVWRDIYEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate is a chemical compound that is widely used in scientific research. It is a member of the family of organophosphorus compounds and is used as a reagent in organic synthesis. The compound has a wide range of applications in the fields of biochemistry, pharmacology, and toxicology.

Mechanism Of Action

The mechanism of action of 3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate involves the introduction of the diethylthiophosphoryl group into organic molecules. This group is known to be a good leaving group, which makes it useful in organic synthesis. The compound is also known to have a high affinity for enzymes that contain a serine residue in their active site.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate are not well studied. However, it is known to be a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. The compound is also known to have antifungal and antibacterial properties.

Advantages And Limitations For Lab Experiments

The advantages of using 3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate in lab experiments include its high reactivity, ease of synthesis, and low cost. The compound is also stable under a wide range of conditions, making it easy to handle in the lab. However, the compound is highly toxic and must be handled with care. In addition, its high reactivity can make it difficult to control the reaction, leading to unwanted side reactions.

Future Directions

There are several future directions for the use of 3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate in scientific research. One area of research is the development of new synthetic methods using the compound as a reagent. Another area of research is the study of the compound's mechanism of action and its effects on enzymes and other biological molecules. Finally, the compound's potential as a therapeutic agent for the treatment of fungal and bacterial infections could be explored further.
Conclusion:
In conclusion, 3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate is a versatile compound that has a wide range of applications in scientific research. Its ease of synthesis, stability, and reactivity make it a valuable reagent for organic synthesis. The compound's potential as a therapeutic agent and its effects on biological molecules make it an interesting area of research for future studies.

Synthesis Methods

The synthesis of 3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate involves the reaction between diethylthiophosphoryl chloride and 3-hydroxypropionic acid. The reaction is carried out in the presence of a base such as triethylamine. The resultant product is then purified by column chromatography to obtain the desired compound. The yield of the reaction is typically around 70-80%.

Scientific Research Applications

3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate is widely used in scientific research as a reagent in organic synthesis. It is used to introduce the diethylthiophosphoryl group into organic molecules. The compound is also used as a precursor for the synthesis of other organophosphorus compounds. In addition, it is used as a cross-linking agent for the preparation of polymer materials.

properties

CAS RN

19594-38-8

Product Name

3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate

Molecular Formula

C13H25O7PS

Molecular Weight

356.37 g/mol

IUPAC Name

(3-diethoxyphosphorylsulfanyl-3-propanoyloxypropyl) propanoate

InChI

InChI=1S/C13H25O7PS/c1-5-11(14)17-10-9-13(20-12(15)6-2)22-21(16,18-7-3)19-8-4/h13H,5-10H2,1-4H3

InChI Key

WESXDFVWRDIYEP-UHFFFAOYSA-N

SMILES

CCC(=O)OCCC(OC(=O)CC)SP(=O)(OCC)OCC

Canonical SMILES

CCC(=O)OCCC(OC(=O)CC)SP(=O)(OCC)OCC

Origin of Product

United States

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